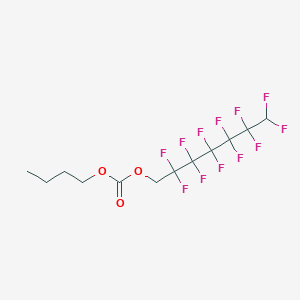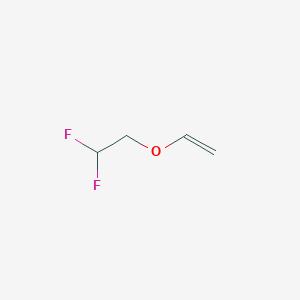![molecular formula C13H26N2 B12088447 4-((Isopropyl(methyl)amino)methyl)bicyclo[2.2.2]octan-1-amine](/img/structure/B12088447.png)
4-((Isopropyl(methyl)amino)methyl)bicyclo[2.2.2]octan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((Isopropyl(methyl)amino)methyl)bicyclo[222]octan-1-amine is a complex organic compound featuring a bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((Isopropyl(methyl)amino)methyl)bicyclo[2.2.2]octan-1-amine typically involves multiple steps, starting from readily available precursors. One common method involves the cycloaddition reaction of cyclohexenones with electron-deficient alkenes, followed by further functionalization to introduce the isopropyl(methyl)amino group . The reaction conditions often include the use of organic bases and mild temperatures to achieve high yields and enantioselectivity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for maximizing yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-((Isopropyl(methyl)amino)methyl)bicyclo[2.2.2]octan-1-amine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s reactivity and properties.
Reduction: Reduction reactions can remove oxygen-containing groups or reduce double bonds, affecting the compound’s stability and reactivity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction can produce alkanes or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
4-((Isopropyl(methyl)amino)methyl)bicyclo[2.2.2]octan-1-amine has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a valuable tool for probing biological systems and understanding molecular interactions.
Industry: Used in the development of new materials and catalysts for various industrial processes.
Mechanism of Action
The mechanism by which 4-((Isopropyl(methyl)amino)methyl)bicyclo[2.2.2]octan-1-amine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes and biochemical pathways. The compound’s bicyclic structure allows it to fit into unique binding sites, enhancing its specificity and potency .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.2]octane-1-carboxylates: These compounds share the bicyclic core structure but differ in functional groups and reactivity.
Bicyclo[2.2.2]octasilane: A silicon-containing analogue with unique electronic properties.
Uniqueness
4-((Isopropyl(methyl)amino)methyl)bicyclo[222]octan-1-amine stands out due to its specific functional groups and the resulting chemical and biological properties
Properties
Molecular Formula |
C13H26N2 |
|---|---|
Molecular Weight |
210.36 g/mol |
IUPAC Name |
4-[[methyl(propan-2-yl)amino]methyl]bicyclo[2.2.2]octan-1-amine |
InChI |
InChI=1S/C13H26N2/c1-11(2)15(3)10-12-4-7-13(14,8-5-12)9-6-12/h11H,4-10,14H2,1-3H3 |
InChI Key |
ITDQRKKEEWINBR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C)CC12CCC(CC1)(CC2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(Ethanesulfonyl)ethyl]piperidine](/img/structure/B12088365.png)



amine](/img/structure/B12088388.png)

![Methyl 2-methyl-1,5-dioxaspiro[2.5]octane-2-carboxylate](/img/structure/B12088394.png)

![N-[trans-4-(hydroxymethyl)cyclohexyl]ethane-1-sulfonamide](/img/structure/B12088405.png)
![Acetic acid, 2-[(7-hydroxyheptyl)oxy]-](/img/structure/B12088419.png)



![Benzenesulfonamide, N-[2-(1,4-dihydro-4-oxo-2-quinazolinyl)phenyl]-4-methyl-](/img/structure/B12088443.png)
